molecular formula C26H50O11 B097752 Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside CAS No. 18449-82-6

Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside

Cat. No.: B097752
CAS No.: 18449-82-6
M. Wt: 538.7 g/mol
InChI Key: UKPROSIGWJBJGA-IWODYCRQSA-N
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Description

Nomenclature and Identification

The compound is known by several names in scientific literature and commercial contexts:

  • Systematic name: this compound
  • Common name: n-Tetradecyl-β-D-maltoside
  • Additional names: Tetradecyl-β-D-maltopyranoside, n-Tetradecyl β-D-maltopyranoside
  • CAS Registry Number: 18449-82-6
  • Molecular Formula: C26H50O11
  • Molecular Weight: 538.675 Da

Structural Features

The molecule comprises three distinct structural components:

  • A tetradecyl (C14) alkyl chain serving as the hydrophobic tail
  • A beta-D-glucopyranoside unit directly connected to the alkyl chain
  • An alpha-D-glucopyranoside unit attached to the 4-position of the first glucose unit

This structure gives the molecule its amphipathic character, with a well-defined hydrophilic-hydrophobic balance that determines its surfactant properties. The compound has 10 defined stereocenters, contributing to its specific three-dimensional arrangement and biological activity.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-tetradecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-34-25-23(33)21(31)24(18(16-28)36-25)37-26-22(32)20(30)19(29)17(15-27)35-26/h17-33H,2-16H2,1H3/t17-,18-,19-,20+,21-,22-,23-,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPROSIGWJBJGA-IWODYCRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433039
Record name Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside
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Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18449-82-6
Record name Tetradecyl-β-D-maltoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18449-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranoside, tetradecyl 4-O-α-D-glucopyranosyl
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Mechanism of Action

Pharmacokinetics

It is known that the compound is soluble in water, which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of N-Tetradecyl-Beta-D-Maltoside’s action is the solubilization of membrane proteins, facilitating their extraction and purification for further study. This can provide valuable insights into the structure and function of these proteins, contributing to our understanding of various biological processes and diseases.

Action Environment

The action of N-Tetradecyl-Beta-D-Maltoside can be influenced by various environmental factors. For example, the compound’s efficacy as a surfactant can be affected by the presence of other substances that interact with cell membranes. Additionally, factors such as temperature and pH could potentially influence the compound’s stability and effectiveness. .

Biochemical Analysis

Biochemical Properties

N-TETRADECYL-BETA-D-MALTOSIDE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily due to its function as an absorption enhancer. It can increase the nasal absorption of regular human insulin or the fast-acting insulin analog lyspro-insulin.

Cellular Effects

The effects of N-TETRADECYL-BETA-D-MALTOSIDE on various types of cells and cellular processes are profound. It influences cell function by enhancing the absorption of therapeutic agents across mucosal membranes. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

N-TETRADECYL-BETA-D-MALTOSIDE exerts its effects at the molecular level through several mechanisms. It enhances absorption by both paracellular and transcellular routes. This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of N-TETRADECYL-BETA-D-MALTOSIDE may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of N-TETRADECYL-BETA-D-MALTOSIDE vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

N-TETRADECYL-BETA-D-MALTOSIDE is involved in metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels.

Transport and Distribution

N-TETRADECYL-BETA-D-MALTOSIDE is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Biological Activity

Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside is a glycoside compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, pharmacological effects, and relevant research findings.

Structural Characteristics

This compound is classified as a heteromolecule with the molecular formula C26H50O11C_{26}H_{50}O_{11}. Its structure features a tetradecyl chain linked to a glucopyranosyl moiety, which is further connected to another glucopyranoside unit. The compound's IUPAC name is:

(2R,3R,4S,5S,6R)2[(2R,3S,4R,5R,6R)4,5dihydroxy2(hydroxymethyl)6tetradecoxyoxan3yl]oxy6(hydroxymethyl)oxane3,4,5triol(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-tetradecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

This complex structure contributes to its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar glycosidic structures exhibit significant anticancer properties. For instance, research on various saponins and glycosides has shown that they can inhibit cancer cell proliferation and induce apoptosis in several cancer lines. This compound may share these properties due to its structural similarities with other known anticancer agents.

CompoundCell LineIC50 (µM)
Kaempferol 7-O-neohesperidosideA5490.53
Luteolin derivativesA5490.051
This compoundTBDTBD

Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been documented extensively. For example, certain triterpenoid saponins have demonstrated the ability to inhibit nitric oxide production in RAW 264.7 macrophages, suggesting a potential for anti-inflammatory applications. Research indicates that this compound may also possess similar anti-inflammatory effects due to its glycosidic nature.

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that its biological effects may involve:

  • Inhibition of key signaling pathways : Similar compounds have been shown to modulate pathways involved in inflammation and cancer progression.
  • Interaction with cellular receptors : Glycosides often interact with specific cellular receptors, influencing various biological responses.

Case Studies

  • Study on Saponins : A study evaluated the anti-inflammatory effects of saponins derived from various plant sources. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for similar glycosides like this compound.
  • Anticancer Activity Assessment : In vitro assays on structurally related glycosides demonstrated cytotoxic effects against multiple cancer cell lines. Further research is required to establish the specific activity of this compound in these contexts.

Scientific Research Applications

2.1. Membrane Protein Studies

One of the primary applications of tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside is in the study of membrane proteins. Its amphiphilic nature allows it to solubilize membrane proteins while maintaining their functional integrity.

  • Case Study : Research has demonstrated that this compound can effectively stabilize membrane proteins for crystallization, which is crucial for X-ray crystallography studies aimed at understanding protein structure and function .

2.2. Drug Delivery Systems

This compound has potential uses in drug delivery systems due to its ability to form micelles.

  • Mechanism : The hydrophobic tetradecyl tail can encapsulate hydrophobic drugs, while the glucopyranosyl head can enhance solubility in aqueous environments, facilitating drug transport across biological membranes .

2.3. Inhibitory Activity Against Enzymes

Recent studies have indicated that this compound exhibits inhibitory activity against certain enzymes, such as alpha-glucosidase.

  • Research Findings : In vitro studies have shown that this compound can inhibit alpha-glucosidase activity, which is relevant for managing postprandial blood glucose levels in diabetic patients . This suggests a potential role in developing therapeutic agents for diabetes management.

Comparative Data Table

Application AreaDescriptionReferences
Membrane Protein StudiesStabilizes membrane proteins for crystallization
Drug Delivery SystemsForms micelles to enhance the solubility and delivery of hydrophobic drugs
Enzyme InhibitionInhibits alpha-glucosidase, aiding in diabetes management

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Alkyl Chain Length and Glycosidic Linkage
  • Dodecyl-α-D-glucopyranoside (Compound 1): Shorter alkyl chain (C12) with α-glycosidic linkage. Exhibits higher critical micelle concentration (CMC) compared to tetradecyl derivatives due to reduced hydrophobicity .
  • Methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside (Compound 6): Lacks an alkyl chain but features a methyl group and 4-O-methyl substitution. Primarily used as a cellulose model compound due to its flat molecular conformation and crystallinity .
  • Tetradecyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside: Differs in substituents (acetyl and acetamido groups), enhancing lipophilicity and altering solubility profiles. Used in biomedical research for drug discovery .
Glycosidic Bond Configuration
  • Phenyl 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl-(1→6)-2-acetamido-2-deoxy-D-glucopyranose (Compound 17): Contains a 1→6 glycosidic linkage and deoxy sugars, reducing steric hindrance and increasing enzymatic stability compared to 1→4 linkages .
  • 4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-β-D-glucopyranoside: Features nitro and acetyl groups, making it a chromogenic substrate for glycosidase assays .

Physicochemical Properties

Table 1: Key Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Glycosidic Linkage Alkyl Chain Notable Properties
Tetradecyl 4-O-α-D-glucopyranosyl-β-D-glucopyranoside C₂₆H₄₈O₁₁ 560.64 β(1→4) + α(1→4) C14 Amphiphilic, low CMC (~0.1 mM)
Dodecyl-α-D-glucopyranoside C₁₈H₃₆O₆ 348.48 α(1→4) C12 Higher CMC (~0.5 mM), used in membrane studies
Methyl 4-O-methyl-β-D-glucopyranoside C₈H₁₆O₆ 208.21 β(1→4) None Crystalline, used in cellulose modeling
4-Nitrophenyl tetraacetyl-β-D-glucopyranoside C₂₆H₃₄N₂O₁₆ 654.55 β(1→2) None Chromogenic, hydrolyzed by β-glucosidases

Research Findings and Trends

  • Structural Insights : NMR and X-ray crystallography reveal that alkyl chain length and glycosidic bond orientation significantly impact micelle formation and crystal packing .
  • Lumping Strategies: Compounds with similar backbones (e.g., tetradecyl vs. dodecyl glucopyranosides) are often "lumped" in computational models to simplify surfactant behavior predictions .
  • Emerging Applications : Fluorinated derivatives are gaining attention for tuning physicochemical parameters in glycoconjugate vaccines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tetradecyl 4-O-α-D-Glucopyranosyl-β-D-Glucopyranoside, and how can purity be validated?

  • Methodology : Synthesis typically involves glycosylation using protected sugar donors (e.g., trichloroacetimidates) and tetradecyl alcohol under acidic catalysis. For example, Koenigs-Knorr conditions (AgOTf or BF₃·Et₂O) can activate glycosyl donors. Post-synthesis, purification via column chromatography (e.g., silica gel with EtOAc/hexanes gradient) is critical. Purity validation requires HPLC with evaporative light scattering detection (ELSD) or NMR (e.g., anomeric proton signals at δ 4.5–5.5 ppm for α/β linkages) .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm glycosidic bond formation (anomeric protons and carbons) and alkyl chain integration. DEPT-135 and HSQC can resolve overlapping signals.
  • Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight (e.g., C26H50O11, expected [M+Na]<sup>+</sup> ≈ 585.3).
  • IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and glycosidic ether (1100–1150 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the tetradecyl chain length influence micelle formation compared to shorter alkyl analogs (e.g., octyl or decyl derivatives)?

  • Methodology : Use dynamic light scattering (DLS) to measure critical micelle concentration (CMC) and micelle size. Longer alkyl chains (tetradecyl vs. octyl) lower CMC due to increased hydrophobicity. For example, tetradecyl derivatives may exhibit CMC values ~0.1 mM vs. 1–5 mM for octyl analogs. Small-angle X-ray scattering (SAXS) can further analyze micelle morphology .

Q. What experimental designs address contradictions in reported enzymatic hydrolysis rates of this compound?

  • Methodology : Variations in hydrolysis rates (e.g., β-glucosidase activity) may stem from assay conditions (pH, temperature) or enzyme source. Standardize assays using 4-nitrophenyl-β-D-glucopyranoside as a control. Kinetic parameters (Km, Vmax) should be compared across studies, and molecular docking can predict enzyme-substrate interactions .

Q. How can this compound be applied in drug delivery systems, and what mechanistic insights support its use?

  • Methodology : As a non-ionic surfactant, it stabilizes liposomes or nanoparticles via hydrophobic alkyl chain embedding. For example, encapsulate hydrophobic drugs (e.g., paclitaxel) and monitor release kinetics using dialysis membranes. Confocal microscopy can visualize cellular uptake in vitro. Structural analogs with branched chains (e.g., 2-ethylhexyl) show improved stability, suggesting tetradecyl’s linear chain may enhance drug loading .

Q. What strategies resolve challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodology : Crystallization hurdles arise from conformational flexibility. Use mixed solvents (e.g., CH3OH/H2O) and slow evaporation. Co-crystallization with proteins (e.g., lectins) may stabilize the glycosidic moiety. Alternatively, synthesize brominated analogs for heavy-atom derivatization .

Data Analysis and Structural Comparisons

Property Tetradecyl Derivative Octyl Analog 2-Ethylhexyl Analog
CMC (mM) 0.1–0.51–50.2–0.8
Micelle Size (nm) 10–205–1515–30
Enzymatic Hydrolysis Slow (steric hindrance)ModerateFast (branched chain)
Drug Loading Efficiency High (>80%)Moderate (50–70%)Variable (depends on API)

Data synthesized from surfactant studies of analogous glycosides .

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